2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-A]pyridine-3-carbaldehyde
Description
Structural Identification and IUPAC Nomenclature
The compound’s systematic IUPAC name, 2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-3-carbaldehyde , reflects its bicyclic core and substituent positions. The imidazo[1,2-a]pyridine scaffold consists of a fused imidazole and pyridine ring, with numbering beginning at the pyridine nitrogen. Substituents at positions 2 and 3 include a 4-(trifluoromethyl)phenyl group and a carbaldehyde moiety, respectively.
Table 1: Structural Identification Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₀F₃N₂O |
| Molecular Weight | 291.25 g/mol |
| SMILES | C1=CC2=NC(=C(N2C=C1)C=O)C3=CC=C(C=C3)C(F)(F)F |
| InChIKey | QRHYGAKCLZFMNO-UHFFFAOYSA-N |
The planar imidazo[1,2-a]pyridine core (bond angles: ~120°) and coplanar trifluoromethylphenyl group are stabilized by π-π stacking, as observed in crystallographic studies. The carbaldehyde group adopts a perpendicular orientation relative to the bicyclic system, facilitating intermolecular hydrogen bonding (C–H⋯O angle: 168.4°).
Historical Context of Imidazo[1,2-a]pyridine Scaffold Development
The imidazo[1,2-a]pyridine scaffold emerged in the late 20th century as a privileged structure in drug discovery due to its aromatic stability and synthetic versatility. Early applications included the development of zolpidem (a sedative) and saripidem (an anxiolytic), which highlighted the scaffold’s ability to modulate GABAₐ receptors.
Key milestones in its development include:
- 1980s : First synthetic routes via cyclocondensation of 2-aminopyridines with α-haloketones.
- 2000s : Transition-metal-catalyzed cross-coupling methods enabled regioselective functionalization.
- 2018 : Crystal structure resolution of imidazo[1,2-a]pyridine derivatives validated planar geometries and non-covalent interactions critical for biological activity.
Recent advances, such as the Royal Society of Chemistry’s scalable synthesis of 3-carbaldehyde derivatives (2020), have expanded the scaffold’s utility in materials science and agrochemistry.
Significance of Trifluoromethyl and Carbaldehyde Functional Groups
The trifluoromethyl group and carbaldehyde moiety synergistically enhance the compound’s physicochemical and synthetic properties:
Trifluoromethyl Group
- Electron-Withdrawing Effects : The -CF₃ group increases electrophilicity at the phenyl ring’s para position, directing further substitution reactions.
- Lipophilicity : LogP increases by ~1.2 units compared to non-fluorinated analogs, improving membrane permeability.
- Metabolic Stability : Fluorine’s inductive effect reduces oxidative metabolism, prolonging half-life in vivo.
Carbaldehyde Group
- Synthetic Versatility : The -CHO group participates in condensation, nucleophilic addition, and cyclization reactions. For example, it forms Schiff bases with amines, enabling the synthesis of imine-linked pharmaceuticals.
- Hydrogen Bonding : The aldehyde oxygen acts as a hydrogen bond acceptor, influencing crystal packing and solubility.
Table 2: Functional Group Contributions
| Group | Role | Example Application |
|---|---|---|
| Trifluoromethyl | Enhances lipophilicity/stability | Agrochemical fungicides |
| Carbaldehyde | Enables derivatization | Anticancer prodrug synthesis |
The interplay of these groups underpins the compound’s utility in drug discovery, where ~15% of FDA-approved drugs contain trifluoromethyl groups, and aldehydes serve as key intermediates in multicomponent reactions.
Properties
Molecular Formula |
C15H9F3N2O |
|---|---|
Molecular Weight |
290.24 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C15H9F3N2O/c16-15(17,18)11-6-4-10(5-7-11)14-12(9-21)20-8-2-1-3-13(20)19-14/h1-9H |
InChI Key |
MIPUHYOVFVSUBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C=O)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
α-Halo Ketone Condensation with 2-Aminopyridine
The foundational step for synthesizing 2-aryl-substituted imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridine with α-halo ketones. For 2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine, this requires 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one as the electrophilic partner.
Procedure :
- Reactants : 2-Aminopyridine (1.0 equiv), 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one (1.2 equiv).
- Conditions : Reflux in ethanol (12 h, 80°C).
- Workup : Neutralization with aqueous NaHCO₃, extraction with ethyl acetate, and column chromatography (hexane/EtOAc 4:1).
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the exocyclic amine on the α-halo ketone, followed by intramolecular cyclization and elimination of HBr to form the imidazo[1,2-a]pyridine core.
Yield : 68–72% (reported for analogous substrates).
Multicomponent Aza-Friedel–Crafts Alkylation
Y(OTf)₃-Catalyzed Three-Component Reaction
Recent advances utilize Y(OTf)₃ as a Lewis acid to mediate the coupling of imidazo[1,2-a]pyridines, aldehydes, and amines, enabling C3 functionalization.
Procedure :
- Reactants : Imidazo[1,2-a]pyridine (1.0 equiv), 4-(trifluoromethyl)benzaldehyde (1.2 equiv), amine (1.5 equiv).
- Catalyst : Y(OTf)₃ (10 mol%).
- Conditions : Solvent-free, 80°C, 8 h.
Scope and Limitations :
- Aldehyde Compatibility : Aromatic aldehydes with electron-withdrawing groups (e.g., CF₃) enhance electrophilicity.
- Amine Role : Secondary amines (e.g., morpholine) improve regioselectivity.
Yield : 65–82% (dependent on aldehyde substituents).
Iodine-Mediated Oxidative Cyclization
Tandem Condensation-Oxidation with Bromomalonaldehyde
Iodine serves as both a catalyst and oxidant in one-pot syntheses involving bromomalonaldehyde.
Procedure :
- Reactants : 2-Aminopyridine (1.0 equiv), bromomalonaldehyde (1.1 equiv), 4-(trifluoromethyl)phenylboronic acid (1.2 equiv).
- Catalyst : I₂ (20 mol%).
- Conditions : EtOH/H₂O (3:1), 70°C, 12 h.
Mechanism :
- Step 1 : Schiff base formation between 2-aminopyridine and bromomalonaldehyde.
- Step 2 : Iodine-mediated cyclization and elimination of HBr.
- Step 3 : Suzuki coupling with 4-(trifluoromethyl)phenylboronic acid.
Yield : 70–74% (gram-scale feasibility demonstrated).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Typical Yield |
|---|---|---|---|
| Vilsmeier-Haack | High regioselectivity, scalable | Requires POCl₃, harsh conditions | 75–78% |
| Aza-Friedel–Crafts | Atom-economical, solvent-free | Limited to activated aldehydes | 65–82% |
| Iodine-Mediated | Mild conditions, one-pot | Requires boronic acids for aryl coupling | 70–74% |
| α-Halo Ketone Condensation | Simple setup, commercially available reagents | Low functional group tolerance | 68–72% |
Functionalization and Derivative Synthesis
Reductive Amination of the Carbaldehyde
The C3 carbaldehyde serves as a versatile handle for further modifications:
Example : Reaction with dimethylamine and NaBH₃CN yields the corresponding amine derivative, a precursor to bioactive molecules.
Conditions :
- Reactants : Carbaldehyde (1.0 equiv), dimethylamine (2.0 equiv), NaBH₃CN (1.5 equiv).
- Solvent : MeOH, 0°C to RT, 4 h.
Yield : 85–90%.
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acid derivatives. This reaction is typically mediated by strong oxidizing agents:
-
Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or basic media , chromium trioxide (CrO₃) , or TEMPO/oxidative systems .
-
Product : 2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxylic acid.
Example Table: Oxidation Conditions
| Oxidizing Agent | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O/H₂SO₄ | 80°C | 72–85 | |
| CrO₃ | Acetic acid | Reflux | 68 |
Reduction Reactions
The aldehyde group is reduced to a primary alcohol using hydride donors:
-
Reagents/Conditions : Sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in anhydrous ether .
-
Product : 2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine-3-methanol.
Mechanistic Note : NaBH₄ is selective for aldehydes, while LiAlH₄ may reduce other electrophilic sites .
Electrophilic Aromatic Substitution (EAS)
The trifluoromethylphenyl ring undergoes EAS at the meta position due to the electron-withdrawing effect of the -CF₃ group:
Nitration
-
Product : 2-(4-(Trifluoromethyl)-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde.
Halogenation
-
Product : 2-(4-(Trifluoromethyl)-3-halophenyl) derivatives.
Example Table: EAS Reactivity
| Reaction | Position | Yield (%) | Selectivity Factor | Source |
|---|---|---|---|---|
| Nitration | meta | 65 | >10:1 (meta:para) | |
| Bromination | meta | 58 | 8:1 |
Condensation Reactions
The aldehyde participates in nucleophilic additions:
Schiff Base Formation
-
Reagents/Conditions : Primary amines (e.g., aniline) in ethanol under reflux .
-
Product : Imine derivatives (e.g., N-arylidenamines).
Knoevenagel Reaction
-
Reagents/Conditions : Malononitrile or ethyl cyanoacetate with piperidine catalyst .
-
Product : α,β-Unsaturated nitriles or esters.
Transition Metal-Catalyzed Functionalization
The imidazopyridine core engages in cross-coupling reactions:
Suzuki-Miyaura Coupling
-
Reagents/Conditions : Pd(PPh₃)₄, arylboronic acids, K₂CO₃ in DMF/H₂O .
-
Application : Modification of the C2 aryl group (if halogenated precursors exist).
C–H Activation
-
Reagents/Conditions : CuI/TBHP in ethanol under ultrasound .
-
Product : C3-iodinated derivatives (via radical pathway).
Radical-Mediated Reactions
The trifluoromethyl group stabilizes radical intermediates:
Iodination
-
Product : 3-Iodoimidazo[1,2-a]pyridine derivatives (72–89% yield).
Cyanation
-
Reagents/Conditions : TMSCN, KH₂PO₄/K₂HPO₄ buffer, electrochemical oxidation .
-
Product : C3-cyano derivatives (68–82% yield).
Stability and Side Reactions
Scientific Research Applications
2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-A]pyridine-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have been explored for their potential as antituberculosis agents. They exhibit significant activity against multidrug-resistant and extensively drug-resistant tuberculosis.
Organic Synthesis: The compound serves as a valuable scaffold for the synthesis of various heterocyclic compounds.
Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-A]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antituberculosis activity is attributed to its ability to inhibit key enzymes and pathways essential for the survival of Mycobacterium tuberculosis . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key analogues of the target compound, highlighting substituent differences and their implications:
¹Calculated based on molecular formula C₁₅H₉F₃N₂O.
Physicochemical Properties
- Lipophilicity : The -CF₃ group in the target compound increases logP compared to methoxy (-OCH₃) or chloro (-Cl) analogues, favoring blood-brain barrier penetration.
- Solubility : Carbaldehyde-containing compounds generally exhibit moderate aqueous solubility, but polar substituents (e.g., -OCH₃ in DABTEI) improve this property .
Biological Activity
2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
The molecular formula of 2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is C14H9F3N2O. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.
Synthesis
The synthesis of this compound typically involves multi-step reactions that can include the formation of imidazo[1,2-a]pyridine derivatives through various methodologies such as formimidamide chemistry or cyclization processes. A detailed synthesis protocol can be found in supporting documents from the Royal Society of Chemistry .
Anticancer Properties
Recent studies have highlighted the anticancer potential of 2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. It has been shown to exhibit significant cytotoxicity against various cancer cell lines. For instance, in vitro experiments demonstrated that this compound inhibited proliferation in breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines .
Table 1: Cytotoxicity Data
The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and inhibition of cell cycle progression. It may also interact with specific molecular targets such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Antimicrobial Activity
In addition to its anticancer properties, 2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has shown promising antimicrobial activity against a range of pathogens. Studies indicate that it possesses inhibitory effects on bacterial strains including Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent .
Case Studies
- Anticancer Study : A study published in ACS Omega evaluated the compound's efficacy against multiple cancer cell lines and reported a dose-dependent response with significant growth inhibition observed at lower concentrations.
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties against various Gram-positive and Gram-negative bacteria, revealing a notable reduction in bacterial viability upon treatment with the compound.
Q & A
Q. Critical parameters :
- Solvent choice : Chloroform moderates reactivity, while DMF alone accelerates it but may reduce selectivity.
- Stoichiometry : Excess POCl₃ (1.1–1.2 eq) ensures complete formylation .
- Temperature control : Lower initial temperatures minimize byproducts .
Advanced: How can researchers resolve contradictions in reported reaction conditions for Vilsmeier-Haack formylation?
Discrepancies in conditions (e.g., 8-hour reflux in chloroform vs. 5-hour heating in DMF ) arise from substituent electronic effects and solvent polarity . To resolve:
Systematic screening : Vary solvents (chloroform, DMF, or mixed) and monitor reaction progress via TLC.
Kinetic studies : Use in situ IR or NMR to identify intermediates and optimize time/temperature.
Computational modeling : Apply DFT to assess transition states under different solvents .
Basic: What spectroscopic techniques confirm the structural integrity of this compound?
- ¹H/¹³C NMR : Key signals include the aldehyde proton (δ 9.8–10.2 ppm) and trifluoromethyl carbon (δ 120–125 ppm, q, = 270 Hz) .
- IR spectroscopy : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
- X-ray crystallography : Resolve hydrogen bonding patterns (e.g., C=O⋯H-N interactions) .
Advanced: What strategies optimize regioselectivity in derivatizing the carbaldehyde group?
- Protecting groups : Convert the aldehyde to an acetal before functionalizing the imidazo ring .
- Catalytic control : Use Lewis acids (e.g., ZnCl₂) to direct nucleophilic additions to the aldehyde.
- Reductive amination : Sodium borohydride selectively reduces imine intermediates without affecting the aldehyde .
Basic: How does the trifluoromethyl group affect the compound’s physicochemical properties?
| Property | Impact of CF₃ Group | Reference |
|---|---|---|
| Lipophilicity | ↑ LogP (e.g., ~3.2) | |
| Metabolic stability | ↓ Oxidation due to C-F bonds | |
| Electron withdrawal | Activates aldehyde for nucleophilic attack |
Advanced: What computational methods predict the carbaldehyde’s reactivity?
- DFT calculations : Model frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites.
- Molecular docking : Assess binding affinity with biological targets (e.g., enzymes in ’s derivatives).
- Solvent effect simulations : COSMO-RS models evaluate solvent interactions during synthesis .
Basic: What purification methods isolate this compound from reaction mixtures?
- Column chromatography : Use silica gel with ethyl acetate/petroleum ether (1:1) .
- Recrystallization : Slow evaporation from ethyl acetate yields single crystals for X-ray analysis .
- Distillation : Remove low-boiling solvents (e.g., chloroform) under reduced pressure .
Advanced: How do crystal packing analyses inform co-crystal design for solubility enhancement?
Crystal structures (e.g., CCDC 1437519 ) reveal:
- Hydrogen-bonding networks : C=O⋯H-N interactions guide co-former selection (e.g., carboxylic acids).
- π-Stacking motifs : Introduce aromatic co-formers (e.g., nicotinamide) to disrupt tight packing.
Basic: What stability issues arise under different storage conditions?
- Light sensitivity : Store in amber vials to prevent photodegradation of the aldehyde group.
- Moisture : Anhydrous conditions (desiccator) prevent hydrolysis of the CF₃ group .
- Temperature : Stable at –20°C for long-term storage; avoid repeated freeze-thaw cycles .
Advanced: What mechanistic insights explain substituent-dependent reactivity on the phenyl ring?
- Electron-withdrawing groups (e.g., CF₃) : Enhance aldehyde electrophilicity via resonance withdrawal.
- Hammett correlations : Linear free-energy relationships (σₚ values) quantify substituent effects on reaction rates .
- Steric effects : Bulky substituents (e.g., isobutyl in ) hinder nucleophilic access to the aldehyde.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
